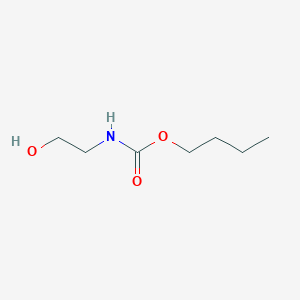

Butyl 2-hydroxyethylcarbamate

Description

Butyl 2-hydroxyethylcarbamate is a carbamate ester characterized by a butyl group and a hydroxyethyl moiety. Carbamates are widely utilized due to their stability and versatility, with substituents like butyl or benzyl modulating solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

butyl N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C7H15NO3/c1-2-3-6-11-7(10)8-4-5-9/h9H,2-6H2,1H3,(H,8,10) |

InChI Key |

FUWNUXBTJXNBIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NCCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Butyl 2-hydroxyethylcarbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its carbamate functionality allows it to participate in reactions that form essential drug components.

- Synthesis of Drug Precursors : The compound is utilized in the synthesis of bioactive molecules, particularly those that exhibit pharmacological properties. It can be involved in the preparation of carbamate-based drugs, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

- Biological Activity : Preliminary studies suggest that this compound may influence metabolic pathways due to its structural characteristics. Investigations into its interactions with biological systems are ongoing, highlighting its potential role in drug design.

Polymer Chemistry

In polymer chemistry, this compound is employed as a monomer or additive in the synthesis of various polymeric materials.

- Anionic Polymerization : Research has demonstrated that this compound can be used to synthesize novel polymers through anionic polymerization techniques. For example, it has been incorporated into complex polymer structures that exhibit desirable mechanical and thermal properties .

- Modification of Polymer Properties : The unique functional groups present in this compound allow for modifications that enhance the performance characteristics of polymers, making them suitable for specialized applications such as coatings and adhesives .

Biochemical Research

This compound has been studied for its biochemical properties, particularly concerning enzyme inhibition.

- Enzyme Inhibition Studies : Research indicates that related carbamates can inhibit specific enzymes involved in metabolic processes. For instance, studies on benzene-based carbamates have shown their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurological functions . This suggests that this compound may have similar inhibitory effects worth exploring.

- Potential Therapeutic Applications : The compound's structural features position it as a candidate for further investigation into therapeutic uses, particularly in neurodegenerative diseases where cholinesterase inhibition is beneficial .

Case Study 1: Synthesis and Characterization of Polymers

A study synthesized this compound-based polymers using anionic polymerization techniques. The resulting materials exhibited enhanced viscosity and mechanical strength compared to traditional polymers. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the successful incorporation of the carbamate moiety into the polymer backbone .

In a pharmacological study, this compound was evaluated for its potential anti-inflammatory properties. The compound was tested in vitro against various cell lines, showing promising results in modulating inflammatory responses. This study highlights its potential role as a therapeutic agent in treating inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

Butyl 2-hydroxyethylcarbamate undergoes oxidation primarily at its hydroxyethyl (-CH2CH2OH) group. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 (aq) | Acidic, 60°C | Butyl 2-oxoethylcarbamate | 78% | |

| CrO3/H2SO4 | Room temperature, 12h | Butyl glyoxylate carbamate | 65% |

The oxidation of the alcohol to a ketone or aldehyde is critical for synthesizing carbonyl-containing intermediates used in drug discovery.

Reduction Reactions

The carbamate group can be reduced under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | Anhydrous THF, reflux | Butyl 2-aminoethyl ether | 82% | |

| NaBH4/MeOH | 0°C → RT, 6h | Butyl 2-hydroxyethylamine | 45% |

Selective reduction of the carbamate carbonyl is challenging due to competing side reactions, necessitating precise stoichiometric control .

Substitution Reactions

The butyl chain and carbamate oxygen participate in nucleophilic substitutions:

Alkylation

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | Cs2CO3, DMF, 50°C | Butyl 2-(methoxy)ethylcarbamate | 97% |

Acylation

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | Butyl 2-acetoxyethylcarbamate | 89% |

Esterification and Protection

The hydroxyethyl group readily undergoes esterification for protective strategies:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Maleimide coupling | Maleimide/THF, -78°C | Maleimidoethylcarbamate | Bioconjugation | |

| Boc protection | Di-tert-butyl dicarbonate | tert-Butyl derivatives | Amine protection |

Polymerization Behavior

This compound derivatives exhibit unique anionic ring-opening polymerization (AROP) properties when activated by sulfonyl groups . Key parameters:

| Initiator | Solvent | Temp | Mn (g/mol) | Đ |

|---|---|---|---|---|

| BuN(K)Ts | DMF | 50°C | 4,200 | 1.12 |

This reactivity enables synthesis of polycarbamate materials with controlled molecular weights .

Mechanistic Insights

The carbamate group acts as both an electron-withdrawing and directing group, modulating reaction pathways:

-

Oxidation : Proceeds via a two-step mechanism involving initial alcohol dehydrogenation to an aldehyde, followed by further oxidation to carboxylic acid derivatives under strong conditions.

-

Reduction : LiAlH4 cleaves the C-O bond of the carbamate, forming primary amines through a tetrahedral intermediate .

Stability and Side Reactions

Critical stability considerations include:

-

Hydrolysis : Susceptible to basic hydrolysis (NaOH/EtOH) at 80°C, yielding 2-hydroxyethylamine.

-

Thermal degradation : Decomposes above 200°C via retro-carbamate pathways .

This comprehensive analysis demonstrates this compound's utility in synthesizing pharmaceuticals, polymers, and functionalized amines. Recent advances in its catalytic transformations continue to expand its synthetic applications .

Comparison with Similar Compounds

tert-Butyl (2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)

- CAS Number : 139115-92-7

- Molecular Formula: C₁₃H₂₇NO₆

- Uses : Primarily employed in laboratory research for peptide synthesis and as a polyethylene glycol (PEG)-linked building block. Its extended PEG chain enhances hydrophilicity, contrasting with the shorter hydroxyethyl group in Butyl 2-hydroxyethylcarbamate .

Benzyl (2-Hydrazinyl-2-oxoethyl)carbamate

- CAS Number : 5680-83-1

- Molecular Formula : C₁₀H₁₃N₃O₃

- Uses : Functions as a hydrazine derivative in chemical synthesis. The benzyl group increases lipophilicity compared to butyl substituents, influencing its reactivity and applications .

- Toxicity : Labeled with "Warning" due to risks of skin/eye irritation, necessitating precautions like gloves and goggles .

Butyl-Containing Non-Carbamates

Butyl Acrylate

- Structure : An acrylate ester (C₇H₁₂O₂), distinct from carbamates.

- Ecotoxicity :

- Aquatic Toxicity : LC₅₀ (fish) and EC₅₀ (daphnia, algae) range between 1–10 mg/L, indicating moderate toxicity .

- Biodegradability : >70% degradation in 28 days under aerobic conditions, classified as readily biodegradable .

- Hazards : Flammable (H226), with skin/eye/respiratory irritation risks (H315, H319, H335) .

Organotin Compounds (e.g., Butyltins)

- Structure : Tin atoms bonded to organic groups (e.g., butyl).

- Toxicity: Exhibit severe neurotoxicity, hepatotoxicity, and genotoxicity even at low concentrations (e.g., 5 ng/L in water). Butyltins are more hazardous than carbamates, underscoring the impact of metal vs. organic substituents .

Data Table: Comparative Analysis

Research Findings and Implications

Carbamates with shorter chains (e.g., hydroxyethyl) may exhibit lower log Pow values compared to PEGylated analogs, reducing bioaccumulation risks . Benzyl substituents increase aromatic reactivity, making derivatives like Benzyl (2-hydrazinyl)carbamate suitable for specialized synthesis but requiring stringent handling .

Environmental Fate: Butyl acrylate’s rapid biodegradation contrasts with persistent organotins, highlighting the environmental advantage of carbamates .

Toxicity Trends: Carbamates generally pose lower acute toxicity than organotins but share irritation hazards with acrylates. PPE recommendations (e.g., butyl rubber gloves) are critical across these compounds .

Q & A

Q. What are the recommended synthetic routes for Butyl 2-hydroxyethylcarbamate, and how can researchers optimize yield and purity?

this compound can be synthesized via carbamate-forming reactions, such as the condensation of butanol with 2-hydroxyethyl isocyanate. To optimize yield, researchers should control reaction temperature (e.g., 0–5°C for exothermic steps) and use anhydrous solvents to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks (e.g., carbamate carbonyl at ~155 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area). Cross-referencing with PubChem data ensures consistency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in sealed containers under dry, ventilated conditions. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Avoid ignition sources due to potential decomposition hazards .

Q. How can researchers confirm the identity of this compound post-synthesis?

Compare experimental spectral data (IR, NMR, HRMS) with published reference spectra (e.g., PubChem, Reaxys). For IR, confirm the presence of carbamate C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. Discrepancies in melting points or retention times (HPLC) may indicate impurities requiring repurification .

Q. What are the key considerations for storing this compound to prevent degradation?

Store in amber glass containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture absorption. Regularly test stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Conduct systematic reviews to aggregate data (e.g., melting points, solubility) and identify methodological variations. Replicate conflicting experiments under standardized conditions (solvent purity, temperature control). Use multivariate analysis to isolate variables (e.g., humidity, catalyst type) causing discrepancies .

Q. What strategies are recommended for incorporating this compound into drug delivery systems while ensuring chemical stability?

Design encapsulation studies (e.g., liposomes or polymeric nanoparticles) with pH/temperature-responsive carriers. Assess stability under physiological conditions (PBS buffer, 37°C) using LC-MS to detect degradation products. Optimize formulation parameters (e.g., polymer molecular weight, drug loading ratio) via Design of Experiments (DoE) .

Q. How should researchers design experiments to assess the catalytic activity of enzymes using this compound as a substrate?

Use enzyme kinetics assays (Michaelis-Menten plots) with varying substrate concentrations. Include negative controls (heat-inactivated enzyme) and measure product formation via UV-Vis spectroscopy or fluorimetry. Account for potential carbamate hydrolysis by including buffer-only controls .

Q. What computational methods can predict the reactivity of this compound in novel reaction environments?

Employ density functional theory (DFT) to model transition states and reaction pathways. Use databases like Reaxys or BKMS_METABOLIC to compare analogous reactions. Validate predictions with small-scale exploratory experiments under inert conditions .

Q. How to address discrepancies between theoretical and experimental yields in the synthesis of this compound?

Analyze side reactions (e.g., hydrolysis or dimerization) via LC-MS or GC-MS. Optimize stoichiometry (e.g., excess butanol to drive equilibrium) and use kinetic studies to identify rate-limiting steps. Statistical tools (e.g., ANOVA) can isolate factors like stirring rate or catalyst loading .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in biodegradation assays?

Use OECD 301F biodegradation protocols with activated sludge inoculum. Monitor compound depletion via LC-MS/MS and quantify metabolites (e.g., ethanolamine derivatives). Compare aerobic/anaerobic conditions to assess persistence .

Methodological Guidance

- Systematic Review Practices : Follow Cochrane Handbook guidelines to minimize bias in literature synthesis. Predefine inclusion criteria (e.g., peer-reviewed studies from 2000–2025) and use tools like PRISMA flow diagrams for transparency .

- Hypothesis Formulation : Refine research questions iteratively using ’s framework. For example, start with a broad query (“How does solvent polarity affect synthesis yield?”) and narrow it based on preliminary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.